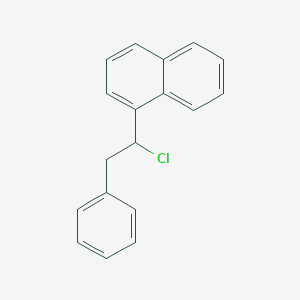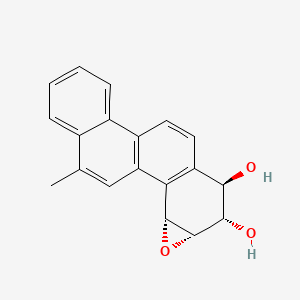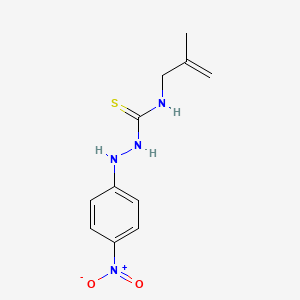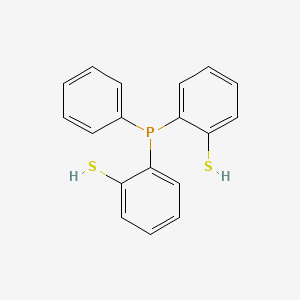
Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C14H26O4, and it is often used in research and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester involves several steps. One common method includes the esterification of pentanedioic acid with 2-acetyl-1,1-dimethylethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product’s purity.
化学反応の分析
Types of Reactions
Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of pentanedioic acid, such as alcohols, carboxylic acids, and substituted esters.
科学的研究の応用
Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. The pathways involved may include metabolic processes and signal transduction mechanisms.
類似化合物との比較
Similar Compounds
- Pentanedioic acid, dimethyl ester
- Pentanedioic acid, diethyl ester
- Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester
Uniqueness
Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester is unique due to its specific ester groups and acetyl substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool in research and production processes. Continued exploration of its applications and mechanisms of action will likely yield further insights and innovations.
特性
| 111922-59-9 | |
分子式 |
C15H26O5 |
分子量 |
286.36 g/mol |
IUPAC名 |
ditert-butyl 2-acetylpentanedioate |
InChI |
InChI=1S/C15H26O5/c1-10(16)11(13(18)20-15(5,6)7)8-9-12(17)19-14(2,3)4/h11H,8-9H2,1-7H3 |
InChIキー |
FHOPINLBGLPYID-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)




